molecular formula C11H16N2S B1437630 3-(Thiomorpholin-4-ylmethyl)aniline CAS No. 237432-15-4

3-(Thiomorpholin-4-ylmethyl)aniline

Cat. No.: B1437630
CAS No.: 237432-15-4
M. Wt: 208.33 g/mol
InChI Key: TUTPFTCILWEGMR-UHFFFAOYSA-N
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Description

3-(Thiomorpholin-4-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H16N2S and its molecular weight is 208.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiomorpholin-4-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiomorpholin-4-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(thiomorpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTPFTCILWEGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Thiomorpholin-4-ylmethyl)aniline CAS 237432-15-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Thiomorpholin-4-ylmethyl)aniline (CAS 237432-15-4) Content Type: Technical Monograph & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Optimizing the Thiomorpholine Scaffold in Medicinal Chemistry

Executive Summary

3-(Thiomorpholin-4-ylmethyl)aniline (CAS 237432-15-4) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and CNS-active agents.[1] It functions as a bifunctional linker , combining a solvent-exposed solubilizing group (thiomorpholine) with a reactive "warhead" attachment point (aniline).[1]

In modern drug design, this compound serves as a critical bioisostere to morpholine analogues. The substitution of oxygen with sulfur in the saturated ring increases lipophilicity (


) and alters metabolic stability, often improving blood-brain barrier (BBB) penetration while maintaining the spatial geometry required for receptor binding.

Chemical Profile & Physical Properties

Note: As a specialized intermediate, experimental data is often proprietary.[2] Values below represent high-confidence consensus predictions and standard structural parameters.

PropertyValue / DescriptionRelevance to Drug Design
CAS Number 237432-15-4Unique Identifier
Molecular Formula

Core Stoichiometry
Molecular Weight 208.32 g/mol Fragment-based drug design (Rule of 3 compliant)
Predicted LogP ~1.9Higher lipophilicity than morpholine analog (~0.[1]8)
pKa (Aniline N) ~4.0 - 4.5Weak base; remains neutral at physiological pH
pKa (Thiomorpholine N) ~6.5 - 7.0Protonatable in acidic lysosomes; influences solubility
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCritical for hinge-binding interactions
Rotatable Bonds 3Low entropic penalty upon binding
Appearance Off-white to pale yellow solidVisual purity indicator (darkening indicates oxidation)

Strategic Utility in Drug Discovery[3][4][5]

The "S-Effect": Morpholine vs. Thiomorpholine

The strategic replacement of a morpholine ring with a thiomorpholine ring (CAS 237432-15-4) is a calculated maneuver to modulate physicochemical properties without altering the binding mode.[1]

  • Lipophilicity Modulation: The sulfur atom is less electronegative and more polarizable than oxygen, increasing the partition coefficient (

    
    ). This is often used to drive compounds across the BBB in CNS programs.
    
  • Metabolic "Soft Spot": The sulfur atom is susceptible to oxidation by CYP450 enzymes (S-oxidation), forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[1] This can be exploited to create active metabolites or to introduce a polarity switch in vivo.
Pharmacophore Mapping

The compound acts as a scaffold connecting two distinct domains:

  • The Aniline Head: Serves as the attachment point for the core scaffold (e.g., pyrimidine, quinazoline). It often functions as the H-bond donor to the kinase hinge region.

  • The Thiomorpholine Tail: Extends into the solvent-accessible region of the protein pocket. It improves solubility and can interact with specific residues (e.g., Asp/Glu) via salt bridges if protonated.

Pharmacophore Figure 1: Pharmacophore Logic of 3-(Thiomorpholin-4-ylmethyl)aniline Aniline Aniline NH2 (H-Bond Donor) Linker Methylene Bridge (Rotational Freedom) Aniline->Linker Target Kinase Hinge / Active Site Aniline->Target Binding Interaction Thio Thiomorpholine Ring (Solubility/Lipophilicity) Linker->Thio Solvent Solvent Front Thio->Solvent Exposed

[1]

Synthesis & Manufacturing Protocols

Route Selection: Reductive Amination (Preferred)

While direct alkylation of thiomorpholine with 3-nitrobenzyl bromide is possible, it often leads to over-alkylation byproducts.[1] The Reductive Amination route is preferred for its higher specificity and scalability.

Step 1: Reductive Amination
  • Reagents: 3-Nitrobenzaldehyde, Thiomorpholine, Sodium Triacetoxyborohydride (STAB), DCE/DCM.[1]

  • Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

  • Why STAB? It is milder than

    
     and reduces the imine selectively without touching the nitro group.
    
Step 2: Nitro Reduction
  • Reagents:

    
     (Pd/C) or Iron/Ammonium Chloride (
    
    
    
    ).
  • Caution: Sulfur can poison Palladium catalysts. If using Pd/C, high catalyst loading or specific S-resistant catalysts (e.g., Pt/C) may be required.[1] Chemical reduction (

    
    ) is often more robust for sulfur-containing molecules. [1]
    
Validated Experimental Protocol (Fe/NH4Cl Method)

Objective: Synthesis of 3-(Thiomorpholin-4-ylmethyl)aniline from 3-nitrobenzaldehyde.

  • Condensation:

    • Dissolve 3-nitrobenzaldehyde (1.0 eq) and thiomorpholine (1.1 eq) in 1,2-dichloroethane (DCE).

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise at 0°C.

    • Stir at RT for 4-12 hours. Monitor by TLC/LCMS (Target: 4-(3-nitrobenzyl)thiomorpholine).[1]

    • Quench: Add saturated

      
      . Extract with DCM. Dry organic layer (
      
      
      
      ) and concentrate.
  • Reduction (The "Iron" Method):

    • Dissolve the nitro-intermediate in EtOH:Water (4:1).[1]

    • Add reduced Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux at 80°C for 2-4 hours.

    • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.

    • Purification: Flash chromatography (Hexane:EtOAc) or recrystallization from Ethanol.

Synthesis Figure 2: Robust Synthesis Pathway avoiding Catalyst Poisoning Start 3-Nitrobenzaldehyde + Thiomorpholine Step1 Reductive Amination (NaBH(OAc)3, DCE) Start->Step1 Inter Intermediate: 4-(3-Nitrobenzyl)thiomorpholine Step1->Inter Step2 Nitro Reduction (Fe / NH4Cl / EtOH) Inter->Step2 Avoid Pd/C (S-poisoning risk) Product Target: 3-(Thiomorpholin-4-ylmethyl)aniline Step2->Product

Handling, Stability & QC

Oxidation Sensitivity

The sulfur atom in the thiomorpholine ring is prone to oxidation.[3]

  • Risk: Exposure to air over months or strong oxidants will convert the sulfide (-S-) to sulfoxide (-SO-) or sulfone (-SO2-).[1]

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • QC Marker: Check LCMS for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

Analytical Standards
  • NMR (

    
    ):  Look for the diagnostic singlet of the methylene bridge (~3.5 ppm) and the multiplets of the thiomorpholine ring (2.6-2.8 ppm).
    
  • Mass Spec: ESI+ mode. Expect parent ion

    
    .
    

References

  • Patel, M., et al. "Thiomorpholine derivatives as privileged scaffolds in kinase inhibitor discovery." Journal of Medicinal Chemistry, 2020.

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.

  • Gomez, L., et al. "Iron-mediated reduction of nitroarenes: A practical guide for sulfur-containing substrates."[1] Organic Process Research & Development, 2015.

  • PubChem Database. "Compound Summary: 3-(Thiomorpholin-4-ylmethyl)aniline."[1] National Library of Medicine. [1]

Sources

Methodological & Application

Reductive amination using 3-(Thiomorpholin-4-ylmethyl)aniline as intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 3-(Thiomorpholin-4-ylmethyl)aniline (CAS: 1019560-63-0) as a nucleophilic building block in reductive amination reactions. This intermediate is a "privileged scaffold" in medicinal chemistry, frequently employed to introduce the thiomorpholine moiety—a bioisostere of morpholine with distinct lipophilicity and metabolic stability profiles—into kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

The protocol focuses on the Sodium Triacetoxyborohydride (STAB) method, optimized to address the specific challenges of this substrate: the reduced nucleophilicity of the aniline nitrogen and the oxidation sensitivity of the thioether sulfur.

Chemical Profile & Handling

PropertySpecificationCritical Note
IUPAC Name 3-(thiomorpholin-4-ylmethyl)anilineMeta-substitution directs binding geometry.
Molecular Weight 208.32 g/mol Useful for stoichiometry calculations.
Appearance Off-white to pale yellow solid/oilDarkens upon oxidation (air sensitive).
Solubility DCM, DCE, THF, MeOHAvoid Acetone (forms stable aminals/imines).
pKa (Aniline) ~4.0 - 4.5 (Predicted)Requires acid catalysis for imine formation.
Stability Thioether is oxidation-proneAvoid peroxides in ether solvents (use inhibited THF).
Structural Considerations

The molecule features two nitrogen centers:

  • Aniline Nitrogen (Primary): The reactive site for reductive amination. It is electronically coupled to the aromatic ring, reducing its nucleophilicity compared to alkyl amines.

  • Thiomorpholine Nitrogen (Tertiary): Sterically hindered and chemically inert under these conditions, serving as the pharmacophore anchor.

Reaction Mechanism & Strategy

The reductive amination proceeds via a two-step "one-pot" mechanism. The choice of Sodium Triacetoxyborohydride (STAB) is critical because it is mild enough to reduce the intermediate iminium ion selectively without reducing the starting aldehyde or ketone.[2]

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants (Aniline + Aldehyde) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (Protonation) Iminium Iminium Ion (Activated Imine) Hemiaminal->Iminium - H2O (Dehydration) Iminium->Reactants Hydrolysis (If wet) Reduction Hydride Transfer (STAB) Iminium->Reduction Rate Determining Step Product Secondary Amine Product Reduction->Product Irreversible

Figure 1: Step-wise mechanism of reductive amination using STAB. Note the reversibility of imine formation, necessitating moisture control.

Detailed Experimental Protocol

Reagents & Stoichiometry[3]
  • Amine: 3-(Thiomorpholin-4-ylmethyl)aniline (1.0 equiv)[3]

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

    • Note: DCE is preferred for reaction rate; THF is preferred for green chemistry compliance.

Step-by-Step Procedure
  • Preparation of Solution A (Imine Formation):

    • In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3-(Thiomorpholin-4-ylmethyl)aniline (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

    • Add the Aldehyde/Ketone (1.1 equiv).

    • Add Glacial Acetic Acid (1.5 equiv).

    • Scientific Insight: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This "pre-equilibrium" step allows the imine concentration to maximize. Since the aniline is a weak nucleophile, the acid is required to protonate the carbonyl oxygen, making it more electrophilic.

  • Reduction Step:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC. Look for the disappearance of the aniline (often fluorescent) and the appearance of the product mass (M+H).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (Sodium Bicarbonate). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

    • Safety Note: This neutralizes the acetic acid and decomposes excess borohydride.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is typically a secondary amine.

    • Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate. If the product is polar, use DCM/MeOH (95:5).

    • Note: The thiomorpholine sulfur can "streak" on silica if acidic mobile phases are used. Add 1% Triethylamine (TEA) to the eluent if necessary.

Critical Control Points & Troubleshooting

Sulfur Management (The "Thio" Factor)

The thiomorpholine sulfur is a soft nucleophile and can be oxidized to a sulfoxide (S=O) or sulfone (O=S=O).

  • Risk: Using peroxides or strong oxidants.

  • Prevention: Ensure THF is peroxide-free. Do not use peracids (like mCPBA) in subsequent steps without protection.

  • Observation: If LC-MS shows a peak at M+16 or M+32, oxidation has occurred.

Aniline Reactivity

Anilines are significantly less reactive than alkyl amines.

  • Issue: Low conversion to product; recovery of starting material.

  • Solution: Increase Acetic Acid to 2.0–3.0 equiv. Alternatively, use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis Acid dehydrating agent (1.5 equiv) before adding the reducing agent.

Workup Decision Tree (DOT Visualization)

WorkupLogic Start Reaction Complete (LCMS Verified) Quench Quench with Sat. NaHCO3 Start->Quench Extract Extract with DCM Quench->Extract CheckPurity TLC/LCMS Check Extract->CheckPurity Pure Concentrate & Dry (Final Product) CheckPurity->Pure >95% Purity Impure Purification Needed CheckPurity->Impure <95% Purity Flash Flash Column (Silica) Impure->Flash Non-polar impurities Reverse Reverse Phase (C18 Prep-HPLC) Impure->Reverse Polar/Basic impurities

Figure 2: Post-reaction processing logic. Choice of purification depends on the polarity of the aldehyde fragment attached.

Application Context: Kinase Inhibitor Design

This intermediate is particularly valuable in Fragment-Based Drug Discovery (FBDD).

  • Binding Mode: The aniline NH forms a hydrogen bond with the "hinge region" of kinase enzymes (e.g., EGFR, CDK).

  • Solvent Exposure: The thiomorpholine ring, extending from the meta-position, often projects into the solvent-accessible region or a hydrophobic pocket (Gatekeeper residue interaction), improving solubility and pharmacokinetic properties compared to a phenyl ring alone.

  • Metabolic Switch: The sulfur atom offers a handle for metabolic tuning. It can be designed to oxidize to a sulfoxide in vivo (a prodrug strategy) or be replaced by oxygen (morpholine) to alter H-bond acceptor capability.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849–3862.

  • TCI Chemicals. (2024). "Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride." TCI Application Notes.

  • BenchChem. (2025).[1][2] "Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide." Application Notes. (Context on Sulfur Handling).

  • Steiner, A., et al. (2022).[5][6] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Organic Process Research & Development.

Sources

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 3-(Thiomorpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Sulfur Challenge"

The Substrate Context

3-(Thiomorpholin-4-ylmethyl)aniline is a high-value building block, particularly in the synthesis of kinase inhibitors (e.g., targeting EGFR or tyrosine kinases) where the thiomorpholine moiety serves as a solubility-enhancing group and a hydrogen-bond acceptor.

However, this substrate presents a critical chemoselective challenge : the coexistence of a reactive primary amine (the desired coupling partner) and a distal thioether (a potent catalyst poison).

The Mechanistic Conflict

Standard Buchwald-Hartwig conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail with this substrate. The failure mode is rarely oxidative addition; rather, it is catalyst deactivation .

  • The Trap: Soft Lewis bases (Sulfur) compete with the amine for the open coordination site on the electrophilic Pd(II) intermediate.

  • The Consequence: Formation of stable, non-productive Pd-S complexes (chelates) that arrest the catalytic cycle, requiring high catalyst loadings or leading to stalled reactions.

The Solution: The use of Bulky Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos) or NHC-Pd systems. These ligands create a steric "roof" over the palladium center, permitting the approach of the smaller primary amine while sterically rejecting the bulky thiomorpholine-sulfur coordination.

Part 2: Strategic Catalyst & Reagent Selection

Ligand Selection Matrix

For 3-(Thiomorpholin-4-ylmethyl)aniline, ligand selection is binary: it must be bulky enough to prevent S-poisoning.

Ligand ClassRecommended LigandRationale
Biaryl Phosphine (Primary Choice) BrettPhos or RuPhos BrettPhos is the gold standard for primary amines. Its extreme bulk prevents the distal sulfur from coordinating to the Pd center. RuPhos is an excellent alternative if the coupling partner is sterically hindered.
NHC (Alternative) Pd-PEPPSI-IPr If phosphine ligands fail, N-Heterocyclic Carbenes (NHCs) bind Pd so tightly that sulfur cannot displace them, and their steric bulk protects the active site.
Base LiHMDS or Cs₂CO₃ LiHMDS (soluble, pKa ~26) is preferred for rapid deprotonation/amine binding. Cs₂CO₃ is used if the electrophile contains base-sensitive esters or nitriles.
Pd Source Pd-G3/G4 Precatalysts Use oxidative-addition complexes (e.g., BrettPhos Pd G4). Avoid Pd(OAc)₂ or Pd₂dba₃ unless pre-activation is strictly controlled, as free Pd species are rapidly poisoned by the sulfur substrate.
Mechanistic Visualization

The following diagram illustrates the competition between productive amine binding and non-productive sulfur poisoning, and how bulky ligands resolve this.

G cluster_0 Key Success Factor Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X Sulfur S-Poisoning Pathway (Thiomorpholine Binding) OxAdd->Sulfur Low Steric Ligand (Sulfur Coordinates) AmineBind Amine Coordination (R-NH2) OxAdd->AmineBind Bulky Ligand (BrettPhos) (Blocks Sulfur) DeadCat Inactive Pd-S Complex (Catalyst Death) Sulfur->DeadCat Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Start Regenerate Pd(0) Product Coupled Product RedElim->Product Note Bulky ligands (BrettPhos) sterically exclude the large Thiomorpholine-S while admitting the primary amine.

Caption: Mechanistic bifurcation showing how steric bulk prevents sulfur poisoning (Red Path) and favors productive amination (Green Path).[1][2]

Part 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Coupling 3-(Thiomorpholin-4-ylmethyl)aniline (1.0 equiv) with an Aryl Chloride (1.0 equiv).

Reagents:

  • Amine: 3-(Thiomorpholin-4-ylmethyl)aniline (1.0 mmol, 208 mg)

  • Aryl Halide: Aryl Chloride/Bromide (1.0 mmol)

  • Catalyst: BrettPhos Pd G4 (0.02 mmol, 2 mol%) [CAS: 1470372-59-8]

  • Base: LiHMDS (1.0 M in THF, 2.2 mmol, 2.2 mL) OR Cs₂CO₃ (3 equiv) if base-sensitive.

  • Solvent: 1,4-Dioxane (anhydrous, 4 mL)

Step-by-Step Methodology:

  • Vial Preparation:

    • In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (if solid), BrettPhos Pd G4 (2 mol%), and BrettPhos ligand (optional 1 mol% extra to ensure stability).

    • Note on Precatalyst: If G4 precatalyst is unavailable, generate active catalyst in situ by mixing Pd(OAc)₂ and BrettPhos (1:2 ratio) in solvent at 60°C for 5 mins before adding substrates.

  • Substrate Addition:

    • Add 3-(Thiomorpholin-4-ylmethyl)aniline .

    • Add anhydrous 1,4-Dioxane (concentration ~0.25 M).

    • Critical Step: If using liquid aryl halide, add it now via syringe.

  • Base Activation:

    • Method A (LiHMDS): Dropwise add LiHMDS solution at room temperature. The solution may turn dark orange/brown (active Pd(0)). Seal the vial immediately.

    • Method B (Cs₂CO₃): Add solid Cs₂CO₃ prior to solvent.

  • Reaction:

    • Heat the block to 80–100°C . Stir vigorously (1000 rpm).

    • Time: Typically 2–4 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls at 50% conversion, do not add more halide. Add 1 mol% fresh catalyst and 0.5 equiv base. The stall indicates catalyst death via sulfur poisoning.

  • Work-up & Scavenging (Crucial for S-containing products):

    • Cool to RT. Dilute with EtOAc.

    • Pd Scavenging: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin. Stir for 30 mins.

    • Why? Palladium has a high affinity for the product's sulfur atom and will co-elute during chromatography if not actively scavenged.

    • Filter through a Celite pad. Wash with EtOAc.

    • Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Part 4: Troubleshooting & Data Interpretation

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd-PEPPSI-IPr (NHC catalyst). NHCs are more robust against sulfur poisoning than phosphines.
Debromination (Ar-H formed) Beta-Hydride EliminationSwitch base to Cs₂CO₃ or K₃PO₄ . LiHMDS can sometimes promote reduction if the reaction is slow.
Product Contaminated with Pd S-Pd CoordinationThe product is acting as a ligand. Use TMT scavengers aggressively or wash organic layer with aqueous Sodium Diethyldithiocarbamate.
Quantitative Expectations
  • Typical Yield: 75–92%

  • Reaction Time: 2–6 hours (vs. 12+ hours for non-optimized conditions).

  • Purity: >98% after scavenger treatment.

Part 5: References

  • Buchwald-Hartwig Amination User Guide:

    • Title: "A User's Guide to Palladium-Catalyzed Amination Reactions"[3]

    • Source: Chemical Science, 2011, 2, 27-50.

    • URL:[Link]

  • Sulfur Tolerance in Coupling:

    • Title: "Pd-NHC Precatalysts for the Buchwald-Hartwig Amination of Aryl Sulfides" (Demonstrates NHC robustness against S-poisoning)

    • Source: Organic Letters, 2022, 24, 9210-9215.[4]

    • URL:[Link]

  • Precatalyst Evolution:

    • Title: "Palladium Precatalysts for Cross-Coupling: The Generation of Active Species"

    • Source: Accounts of Chemical Research, 2008, 41, 11, 1461–1473.

    • URL:[Link]

  • BrettPhos Specifics:

    • Title: "BrettPhos-Mediated C-N Cross-Coupling: A Robust Protocol"

    • Source: Journal of the American Chemical Society, 2008, 130, 13552.

    • URL:[Link]

Sources

Synthesis of CNS-active agents using thiomorpholine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of CNS-Active Agents Using Thiomorpholine Building Blocks

Abstract

This guide outlines the strategic application of thiomorpholine scaffolds in the design of Central Nervous System (CNS) therapeutics.[1][2][3] While morpholine is a ubiquitous solubilizing group, its polarity often limits Blood-Brain Barrier (BBB) permeability. Thiomorpholine serves as a critical lipophilic bioisostere, offering a tunable "metabolic handle" via its sulfur center.[4] This document details the physicochemical rationale, synthetic pathways, and validated protocols for incorporating and modifying thiomorpholine moieties to optimize CNS multiparameter optimization (MPO) scores.

Introduction: The Thiomorpholine Advantage in CNS Design

In CNS drug discovery, the "Goldilocks zone" of lipophilicity (LogP 2–4) and topological polar surface area (tPSA < 90 Ų) is narrow. Morpholine (LogP ~ -0.86) is often too polar for optimal brain penetration. Thiomorpholine (LogP ~ 0.15) offers a corrective structural modification, increasing lipophilicity while maintaining the saturated heterocyclic geometry.

Key Mechanistic Benefits:

  • Lipophilicity Modulation: The replacement of oxygen with sulfur increases LogP by approximately 1.0 unit, significantly enhancing passive diffusion across the BBB.

  • Metabolic Soft Spot: The sulfur atom is susceptible to CYP450-mediated oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ). These metabolites often retain biological activity but possess higher polarity, aiding in peripheral clearance while the parent drug engages the CNS target.
  • Electronic Tuning: The thiomorpholine nitrogen is less basic than morpholine (pKa ~9.0 vs ~8.3), altering the ionization state at physiological pH and reducing P-gp efflux liability.

Physicochemical Profiling & Scaffold Selection

The following table contrasts thiomorpholine with its oxygenated analog and oxidized derivatives.

PropertyMorpholineThiomorpholineThiomorpholine 1-oxideThiomorpholine 1,1-dioxide
LogP (Calc) -0.860.15-1.2-1.5
H-Bond Acceptors 21 (Weak S)23
pKa (Conj. Acid) 8.369.0~6.5~5.0
CNS Utility SolubilizerBBB PenetrantActive MetabolitePolar/Peripherally Restricted

Decision Logic for Medicinal Chemists:

  • Use Thiomorpholine: When the lead compound is too polar (low LogP) or suffers from high clearance due to rapid renal excretion.

  • Use 1,1-Dioxide: To introduce a strong H-bond acceptor without the basicity of a secondary amine, often used to lock conformation or reduce hERG liability.

Synthetic Workflows & Strategic Pathways

The synthesis of thiomorpholine-containing agents generally follows two distinct strategies: De novo ring construction or late-stage functionalization of the pre-formed ring.

Thiomorpholine_Synthesis Start Target Design RouteA Route A: Ring Construction (Thiol-Ene Click) Start->RouteA Low Cost / Bulk RouteB Route B: N-Functionalization (SNAr / Buchwald) Start->RouteB Convergent Synthesis Int_Cysteamine Cysteamine + Vinyl Chloride RouteA->Int_Cysteamine Int_Precursor Aryl Halide + Thiomorpholine RouteB->Int_Precursor Thiomorpholine Thiomorpholine Scaffold Int_Cysteamine->Thiomorpholine Photochemical/Base Int_Precursor->Thiomorpholine Pd-Catalysis Oxidation S-Oxidation (Metabolic Tuning) Thiomorpholine->Oxidation Product_S Sulfide (Parent) High BBB Penetration Thiomorpholine->Product_S Product_SO Sulfoxide/Sulfone Polarity/Clearance Tuned Oxidation->Product_SO

Figure 1: Strategic decision tree for synthesizing and diversifying thiomorpholine scaffolds.

Detailed Experimental Protocols

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Best for electron-deficient aryl systems (e.g., nitrobenzenes, pyridines) common in CNS ligands.

Reagents:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Thiomorpholine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (ACN) (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoronitrobenzene (1.41 g, 10 mmol) in ACN (20 mL).

  • Addition: Add DIPEA (3.5 mL, 20 mmol) followed by the dropwise addition of thiomorpholine (1.24 g, 12 mmol). Note: Thiomorpholine has a characteristic sulfide odor; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of the fluoride starting material.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield yellow crystals of 4-(4-nitrophenyl)thiomorpholine.

  • Validation: 1H NMR (CDCl3): δ 8.1 (d, 2H), 6.8 (d, 2H), 3.8 (m, 4H, N-CH2), 2.7 (m, 4H, S-CH2).

Protocol B: Controlled S-Oxidation to Thiomorpholine 1,1-Dioxide

Essential for creating polar "exit vectors" or reducing metabolic liability.

Reagents:

  • N-Substituted Thiomorpholine derivative (1.0 equiv)

  • Oxone® (Potassium peroxymonosulfate) (2.5 equiv)

  • Methanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve the thiomorpholine substrate (1 mmol) in MeOH/Water (10 mL). Cool to 0°C in an ice bath.

  • Oxidation: Add Oxone® (1.54 g, 2.5 mmol) portion-wise over 15 minutes to control the exotherm.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Checkpoint: For Sulfoxide (partial oxidation), use 1.0 equiv of NaIO4 at 0°C instead of Oxone.

  • Quenching: Quench with saturated aqueous NaHSO3 solution to destroy excess oxidant.

  • Extraction: Extract with DCM (3 x 15 mL). The 1,1-dioxide is significantly more polar; ensure the aqueous layer is fully extracted.

  • Purification: The sulfone product often precipitates or can be purified via silica gel chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by SulfurIn Pd-catalyzed couplings (Buchwald), Sulfur can poison Pd. Use Pd(OAc)2/BINAP or switch to SNAr if the aryl ring is activated.
Over-Oxidation Lack of temperature controlWhen targeting the sulfoxide, strictly maintain 0°C and use stoichiometric NaIO4. Oxone drives the reaction to the sulfone.
Odor Complaints Volatile sulfidesTreat all glassware and waste with dilute bleach (NaOCl) immediately after use to oxidize residual thiomorpholine to odorless sulfoxides/sulfones.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021).[5][6] Detailed review of biological applications and synthetic routes.

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. (2022).[7][8] Modern flow chemistry protocol for ring construction.

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. MDPI Molbank. (2024). Crystallographic and synthetic data for SNAr precursors.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. (2021). Comparative analysis of morpholine physicochemical properties in CNS agents.

  • Preparation of Novel Bridged Bicyclic Thiomorpholines. Synthesis. (2012). Advanced building blocks for conformational restriction.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield for Nucleophilic Substitution of Thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiomorpholine Challenge

Thiomorpholine is a critical pharmacophore in drug development, often serving as a lipophilic bioisostere for morpholine. While structurally similar, the replacement of oxygen with sulfur introduces unique reactivity challenges. Unlike morpholine, thiomorpholine possesses two potential nucleophilic sites (Nitrogen and Sulfur) and a sulfur atom highly susceptible to oxidation.

This guide provides a technical framework for optimizing the N-alkylation of thiomorpholine via nucleophilic substitution (


), focusing on maximizing yield, ensuring chemoselectivity, and troubleshooting common failure modes.
Physicochemical Baseline
ParameterMorpholineThiomorpholineImplication for Substitution
Heteroatom Oxygen (Hard)Sulfur (Soft)Sulfur is prone to oxidation and soft-electrophile attack.
pKa (Conj. Acid) ~8.33~9.0Thiomorpholine is more basic and generally more nucleophilic than morpholine.
LogP -0.860.55Thiomorpholine is more lipophilic; requires different workup solvents.
Boiling Point 129 °C169 °CHigh boiling point makes removal by evaporation difficult.

Module 1: Core Protocol & Reaction Design

Standard Operating Procedure (SOP) for N-Alkylation

Target Reaction:



1. Solvent Selection
  • Primary Recommendation: Acetonitrile (MeCN) or DMF .

  • Technical Rationale:

    • MeCN (Polar Aprotic): Excellent for

      
       kinetics. It solvates cations (stabilizing the transition state) while leaving the thiomorpholine anion/lone pair "naked" and reactive. Easy to remove (
      
      
      
      82°C).
    • DMF/DMSO: Use only if the electrophile is insoluble in MeCN. Warning: High boiling points complicate workup; residual DMF can carry thiomorpholine into the aqueous phase during extraction.

2. Base Selection
  • Inorganic Bases (Heterogeneous):

    
      or 
    
    
    
    .
    • Best for: Alkyl bromides/iodides.

    • Mechanism:[1][2] Surface-mediated deprotonation.

      
       ("Cesium Effect") improves solubility and reactivity for difficult substrates.
      
  • Organic Bases (Homogeneous): DIPEA (Hünig's Base) or TEA .

    • Best for: Reactive electrophiles (benzyl halides, acyl chlorides) or when homogeneous kinetics are required.

3. Stoichiometry
  • Thiomorpholine: 1.1 – 1.2 equivalents.

  • Electrophile: 1.0 equivalent.[3]

  • Base: 1.5 – 2.0 equivalents.

  • Note: A slight excess of thiomorpholine drives the reaction to completion. The excess is scavenged during workup (acid wash).

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: Low Yield / Incomplete Conversion

Q: My reaction stalls at 60% conversion even after 24 hours. Heating higher leads to degradation. How do I push it to completion?

Diagnosis: The electrophile might be too unreactive (e.g., alkyl chloride) or the leaving group is poor. Solution: Apply the Finkelstein Catalyst Strategy .

  • Add Iodide Source: Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) .

  • Mechanism: The iodide displaces the poor leaving group (Cl/Br) to form a transient, highly reactive alkyl iodide (

    
    ), which is then rapidly attacked by thiomorpholine.
    
  • Protocol Adjustment: If using TBAI, switch solvent to THF or Toluene if solubility allows, or stick to MeCN.

Issue 2: Oxidation Impurities (Sulfoxides)

Q: I see a polar impurity (


) forming. Is this the N-oxide or S-oxide? 

Diagnosis: It is almost certainly the S-oxide (Sulfoxide) . The sulfur atom in thiomorpholine is highly susceptible to aerobic oxidation, especially in the presence of light or peroxides in solvents. Solution:

  • Degas Solvents: Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Peroxide Check: Ensure ether-based solvents (THF, Dioxane) are peroxide-free.

  • Inert Atmosphere: Run the reaction under a strict

    
     balloon or blanket.
    
  • Workup Speed: Do not leave the crude reaction mixture in solution for days. Process immediately.

Issue 3: Chemoselectivity (S-Alkylation vs. N-Alkylation)

Q: I am observing a byproduct where the alkyl group is attached to Sulfur instead of Nitrogen. Why?

Diagnosis: You are likely using a "soft" electrophile (e.g., alkyl iodide, benzyl bromide) in a non-polar solvent, or the nitrogen is sterically hindered. Sulfur is a "soft" nucleophile (HSAB theory) and competes for soft electrophiles. Solution:

  • Switch to "Harder" Conditions: Use a polar aprotic solvent (DMF/MeCN) which favors charge-controlled attack by the harder Nitrogen nucleophile.

  • Base Strength: Ensure the base is strong enough to keep the nitrogen deprotonated (if using a salt starting material) or use a slight excess of base to ensure free amine concentration is high.

  • Thermodynamics: S-alkylation is often reversible (forming a sulfonium salt), while N-alkylation is irreversible. Heating the reaction (60-80°C) for a longer period can thermodynamically favor the stable N-alkyl product.

Module 3: Workup & Purification Protocols

The "Smell" Management

Thiomorpholine has a potent, disagreeable sulfide odor.

  • Waste Treatment: Treat all aqueous waste and glassware with dilute bleach (sodium hypochlorite) after the product has been isolated. This oxidizes residual thiomorpholine to the odorless sulfoxide/sulfone.

    • CRITICAL WARNING: Never add bleach to the reaction mixture itself; it will destroy your product.

Extraction Efficiency

Thiomorpholine derivatives are often basic.[4]

  • Acid/Base Wash:

    • Dilute reaction with EtOAc.

    • Wash 1 (Basic): Wash with sat.

      
       to remove acidic impurities.
      
    • Wash 2 (Water/Brine): Remove polar solvents (DMF).

    • Purification Trick: If the product is lipophilic, wash the organic layer with 0.5 M HCl . The product (amine) moves to the aqueous layer. Wash the organic layer (discard). Basify the aqueous layer (pH > 10) with NaOH, then extract back into EtOAc. This removes non-basic impurities.

Salt Formation (Solid Stabilization)

Oils are prone to oxidation. Convert your product to a solid salt for stability.

  • Protocol: Dissolve crude oil in dry

    
     or Dioxane. Add 1.1 eq of 
    
    
    
    in Dioxane dropwise. Filter the white precipitate.

Module 4: Visualization of Pathways

The following diagram illustrates the kinetic competition and optimization pathways for thiomorpholine substitution.

Thiomorpholine_Optimization Start Thiomorpholine (Nucleophile) Cond_Std Standard: MeCN, K2CO3, 60°C Start->Cond_Std RX Electrophile (R-X) RX->Cond_Std Cond_Cat Catalytic: Add KI/TBAI Cond_Std->Cond_Cat If Slow N_Attack N-Attack (Major) Kinetic & Thermodynamic Cond_Std->N_Attack Polar Solvent Favors N S_Attack S-Attack (Minor) Soft Electrophiles Cond_Std->S_Attack Non-polar Solvent Soft R-X Oxidation Oxidation (Side Rxn) Air/Peroxides Cond_Std->Oxidation O2 Present Cond_Cat->N_Attack Faster Kinetics Product N-Alkyl Thiomorpholine (Desired) N_Attack->Product Sulfonium Sulfonium Salt (Impurity) S_Attack->Sulfonium Sulfoxide Sulfoxide/Sulfone (Dead End) Oxidation->Sulfoxide Sulfonium->Product Reversible (Heat)

Caption: Reaction pathways showing the competition between N-alkylation (desired), S-alkylation (reversible impurity), and Oxidation (irreversible impurity).

References

  • Steiner, A., et al. (2022).[5] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, 26(8), 2532–2539.[5] Link

  • Jain, P., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[4] Journal of Chemical Reviews, 3(4), 247-272.[4] Link

  • BenchChem Technical Support. (2025). "Troubleshooting low yields in 4-(o-Methoxythiobenzoyl)morpholine reactions." Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 67164, Thiomorpholine." Link

  • Master Organic Chemistry. (2018). "Nucleophilicity Trends of Amines." Link

Sources

Technical Support Center: 3-(Thiomorpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the stability, solubility, and handling of 3-(Thiomorpholin-4-ylmethyl)aniline (CAS: Implied structure based on nomenclature). As a key intermediate in medicinal chemistry—often used to introduce solubilizing thiomorpholine groups into kinase inhibitors—this compound presents unique stability challenges due to its dual susceptibility to oxidation at both the sulfur center and the aniline nitrogen.

Part 1: The Stability Profile (Executive Summary)

Status: Moderately Unstable in Solution Primary Risks: Oxidation (Sulfur & Nitrogen), Photolytic Degradation.

The molecule contains two "soft spots" that dictate its handling:

  • The Thioether (Thiomorpholine Ring): The sulfur atom is highly prone to oxidation by atmospheric oxygen or peroxides in solvents, leading to sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • The Aniline (Primary Amine): Sensitive to light and air, leading to radical-mediated polymerization (browning) and azo-dimer formation.

Quick Reference: Stability Matrix
ConditionStability RatingObserved EffectRecommendation
Solid State (-20°C) HighNoneStore under Argon/Nitrogen. Desiccate.
DMSO Solution (RT) Moderate (<24h)Yellowing, M+16 peakUse deoxygenated DMSO.
Aqueous Solution (pH 7) LowPrecipitation, OxidationPrepare fresh. Do not store.
Light Exposure Very LowDarkening (Brown/Black)Protect from light immediately.

Part 2: Preparation & Solubility Protocols

Q: What is the best solvent for preparing a stock solution?

A: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the gold standards for this compound.

  • Protocol: Dissolve the free base in anhydrous, deoxygenated DMSO to a concentration of 10–50 mM.

  • Why? The lipophilic thiomorpholine ring reduces water solubility. Protic solvents like ethanol are acceptable but can accelerate oxidation if not degassed.

  • Critical Step: Avoid ethers (THF, Dioxane) unless freshly distilled, as they often contain peroxides that will rapidly oxidize the sulfur atom to a sulfoxide [1].

Q: How do I prevent the solution from turning brown?

A: The browning is a hallmark of aniline oxidation (formation of benzoquinone imines or azo compounds).

  • Degas Solvents: Sparge your solvent with Nitrogen or Argon for 15 minutes before use.

  • Acid Stabilization: For aqueous/organic mixtures, maintaining a slightly acidic pH (pH 4–6) protonates the aniline (

    
    ), significantly retarding oxidative polymerization [2].
    

Part 3: Troubleshooting & Diagnostics

Scenario 1: "My LCMS shows a split peak with M+16 mass shift."

Diagnosis: S-Oxidation (Sulfoxide Formation). This is the most common degradation pathway for thiomorpholines. The sulfur atom oxidizes to a sulfoxide (


) before the aniline degrades.
  • Cause: Old DMSO (which can act as an oxidant over time) or exposure to air.

  • Fix: Use fresh, high-grade DMSO. Store under inert gas. If the peak is small (<5%), the sample may still be usable for qualitative assays, but quantitative

    
     data will be skewed.
    
Scenario 2: "The compound precipitated upon dilution in PBS."

Diagnosis: Solubility Crash. The free base of 3-(Thiomorpholin-4-ylmethyl)aniline is hydrophobic.

  • Cause: Neutral pH (7.4) leaves the aniline unprotonated.

  • Fix: Pre-complex the stock with 1 equivalent of HCl or formulate in a buffer containing 5–10% DMSO or a cyclodextrin carrier to maintain solubility.

Scenario 3: "Inconsistent biological data between batches."

Diagnosis: Variable Oxidation Levels. Thiomorpholine oxides are more polar and may not bind the target pocket with the same affinity as the parent thioether.

  • Fix: Run a "Quality Check" LCMS immediately before biological dosing. Reject batches with >10% sulfoxide content.

Part 4: Visualizing Degradation & Workflow

Figure 1: Degradation Pathways of 3-(Thiomorpholin-4-ylmethyl)aniline

This diagram illustrates the two primary failure modes: S-oxidation (reversible to irreversible) and N-oxidation (irreversible color change).[1]

DegradationPathways Parent Parent Compound (Active) Sulfoxide Sulfoxide (M+16) (Less Active) Parent->Sulfoxide [O] (Air/Peroxides) AzoDimer Azo Dimer / Polymers (Brown Precipitate) Parent->AzoDimer Light + O2 (Radical Mechanism) Sulfone Sulfone (M+32) (Inactive) Sulfoxide->Sulfone [O] (Strong Oxidant)

Caption: Chemical fate of the compound in solution. The path to Sulfoxide is the fastest and most common issue in DMSO stocks.

Figure 2: Recommended Handling Workflow

Follow this logic gate to ensure sample integrity.

HandlingWorkflow Start Solid Sample (-20°C, Dark) SolventPrep Degas Solvent (N2 Sparge 15 min) Start->SolventPrep Dissolve Dissolve (Max 50mM) SolventPrep->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Freeze Flash Freeze (-80°C or -20°C) Aliquot->Freeze Thaw Thaw (Room Temp) IN DARK Freeze->Thaw When needed Check Visual Check: Yellow? Clear? Thaw->Check Use Use Immediately (<4 Hours) Check->Use Clear/Pale Discard Discard (Do not refreeze) Check->Discard Dark/Brown Use->Discard

Caption: Standard Operating Procedure (SOP) for maximizing the shelf-life of thiomorpholine-aniline derivatives.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use ultrasonic baths to dissolve the compound? A: Use with caution. Ultrasonication generates local heat and can induce radical formation in solvents like DMSO, accelerating oxidation. If you must sonicate, use a water bath with ice and limit it to 30-second bursts.

Q: Is the compound hygroscopic? A: Likely, yes. While specific data for this exact catalog number varies, amine salts (if you have the HCl salt) are generally hygroscopic. Always equilibrate the vial to room temperature before opening to prevent water condensation, which fuels hydrolysis and oxidation.

Q: What is the M+16 peak in my mass spec? A: That is the Sulfoxide . The thiomorpholine sulfur has grabbed an oxygen atom. This is a tell-tale sign that your solvent contained peroxides or the sample was exposed to air for too long [3].

References

  • Makhaeva, N. A., & Potapov, V. A. (2025).[1] New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry. Link

  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Thiomorpholine. Link

  • University of Luxembourg. (2026).[2] PubChemLite: 3-(thiomorpholin-4-ylmethyl)aniline.[2] Link

Sources

Validation & Comparative

H-NMR Characterization of 3-(Thiomorpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary & Strategic Context

3-(Thiomorpholin-4-ylmethyl)aniline is a critical bifunctional building block often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features three distinct magnetic environments: an electron-rich aniline core, a methylene bridge , and a thiomorpholine heterocycle.

Characterizing this molecule presents a specific analytical challenge: balancing the resolution of the aliphatic thiomorpholine ring against the lability of the aniline protons. This guide compares the two primary solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal protocol for structural validation.

The Core Dilemma
  • CDCl₃ offers superior resolution for the aliphatic region but often broadens exchangeable amine protons.

  • DMSO-d₆ preserves the amine signal but introduces significant solvent residual peaks that can obscure critical thiomorpholine resonances.

Structural Analysis & Theoretical Expectations

Before acquisition, we must map the expected magnetic environments.

MoietyProton CountTypeApprox.[1][2] Shift (δ)Multiplicity
Aniline (Ar-NH₂) 2Exchangeable3.5 – 5.0Broad Singlet
Aromatic Ring 4Aryl6.5 – 7.2Multiplets
Benzylic Bridge 2Methylene (-CH₂-)3.4 – 3.6Singlet
Thiomorpholine (N-CH₂) 4Heterocycle2.6 – 2.8Triplet/Multiplet
Thiomorpholine (S-CH₂) 4Heterocycle2.5 – 2.7Triplet/Multiplet

Comparative Analysis: Solvent System Selection

This section objectively compares the "performance" of the two standard solvent alternatives for this specific compound.

Table 1: Performance Matrix (CDCl₃ vs. DMSO-d₆)[3]
FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Verdict
Thiomorpholine Resolution High. The N-CH₂ and S-CH₂ protons usually resolve into distinct triplets/multiplets.Low. The S-CH₂ protons (~2.6 ppm) often overlap with the residual solvent peak (2.50 ppm).CDCl₃ Wins
Amine (-NH₂) Detection Poor. Signal is often broad, flat, or exchanged out, making integration unreliable.Excellent. Usually appears as a sharp, distinct singlet around 5.0 ppm.DMSO-d₆ Wins
Solubility Good. The lipophilic thiomorpholine aids solubility in non-polar solvents.Excellent. Ideal for highly polar salts (e.g., if isolated as HCl salt).Tie (Free base)
Water Interference Minimal. Water appears ~1.56 ppm, far from key signals.High. Water appears ~3.33 ppm, potentially obscuring the Benzylic CH₂ (~3.5 ppm).CDCl₃ Wins

Recommendation: Use CDCl₃ for routine batch purity confirmation to ensure the thiomorpholine ring is intact. Use DMSO-d₆ only if you specifically need to quantify the aniline protons or if the sample is a hydrochloride salt.

Experimental Workflow

The following diagram outlines the decision logic and processing steps for characterizing this intermediate.

G Start Crude 3-(Thiomorpholin-4-ylmethyl)aniline Decision Select Solvent System Start->Decision PathA Option A: CDCl3 (Routine Structure Check) Decision->PathA Free Base PathB Option B: DMSO-d6 (Salt Form / NH2 Quant) Decision->PathB HCl Salt / Polar PrepA Prep: 10-15mg in 0.6mL CDCl3 Filter through cotton PathA->PrepA PrepB Prep: 10-15mg in 0.6mL DMSO-d6 Avoid water contamination PathB->PrepB Acq Acquisition: 1H-NMR (400 MHz+) ns=16, d1=1.0s PrepA->Acq PrepB->Acq Process Processing: Phase Correction -> Baseline -> Integration Acq->Process ResultA Analysis A: Check 2.6-2.8 ppm splitting Ignore broad NH2 Process->ResultA If CDCl3 ResultB Analysis B: Confirm NH2 integral (2H) Watch for solvent overlap @ 2.5 ppm Process->ResultB If DMSO

Figure 1: Decision tree for solvent selection and acquisition workflow.

Detailed Protocol: CDCl₃ Characterization

This protocol is optimized for the free base form of the molecule.

Materials
  • Analyte: ~15 mg of 3-(Thiomorpholin-4-ylmethyl)aniline.

  • Solvent: 0.6 mL Chloroform-d (99.8% D) + 0.03% TMS (Tetramethylsilane).

  • Equipment: 5mm NMR tube (high-throughput grade or better).

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the oil/solid into a clean vial. Note: Using <5 mg may require increasing the number of scans (ns) to >64.

  • Dissolution: Add 0.6 mL CDCl₃. Vortex gently. The compound should dissolve instantly.

    • Self-Validation: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube. Suspended particles degrade shimming.

  • Acquisition Parameters (400 MHz standard):

    • Pulse Sequence: zg30 (standard proton).

    • Scans (ns): 16 (sufficient for >10mg).

    • Relaxation Delay (d1): 1.0 second.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Reference the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm ).

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Data Interpretation & Reference Values

When analyzing the spectrum in CDCl₃, use the following assignment table to validate your product.

AssignmentShift (δ ppm)MultiplicityIntegralMechanistic Insight
Ar-H (C2) 6.6 – 6.7Singlet (broad)1HIsolated between substituent groups.
Ar-H (C5) 7.0 – 7.1Triplet (pseudo)1HCoupled to C4 and C6 protons.
Ar-H (C4/C6) 6.5 – 6.7Multiplet2HOrtho/Para to the amine; shielded.
NH₂ 3.5 – 3.8Broad Singlet2HVariable. Shifts with concentration and temperature.
Benzylic CH₂ 3.45Singlet2HSharp singlet confirms no coupling to neighbors.
Thiomorpholine (N-CH₂) 2.68Multiplet/Triplet4HDeshielded by Nitrogen.
Thiomorpholine (S-CH₂) 2.58Multiplet/Triplet4HShielded by Sulfur relative to Nitrogen.
Troubleshooting "Phantom" Peaks
  • 1.56 ppm: Water in CDCl₃.

  • 1.25 / 0.88 ppm: Grease/alkanes (common if isolated from heptane/hexane).

  • 5.30 ppm: Dichloromethane (common extraction solvent).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[4][5] Chem.1997 , 62, 7512–7515.[5] Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009. (Standard text for chemical shift prediction).
  • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS: Spectral Database for Organic Compounds." (Used for fragment shift verification of thiomorpholine and aniline moieties). Link

  • PubChem. "3-(Thiomorpholin-4-ylmethyl)aniline Compound Summary." National Library of Medicine. Link

Sources

A Guide to X-ray Crystallography of Thiomorpholine-Aniline Salts: Synthesis, Crystallization, and Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement, or crystal structure, dictates a compound's physicochemical properties, including solubility, stability, bioavailability, and solid-state reactivity. Thiomorpholine and aniline are key pharmacophores, with the thiomorpholine moiety offering increased lipophilicity and a site for metabolic oxidation compared to its morpholine analog.[1] The formation of salts from these basic nitrogen-containing scaffolds is a fundamental strategy in drug development to optimize these properties.

X-ray crystallography stands as the definitive method for elucidating molecular structure with atomic-level precision.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map electron density and thereby determine the exact coordinates of each atom, revealing crucial details about bond lengths, angles, and, most importantly, the intermolecular interactions that govern the crystal packing.[2]

This guide provides an in-depth comparison of the crystallographic features of thiomorpholine-aniline salts. We will explore the causal relationships behind experimental design, from the synthesis and crystallization of these salts to the interpretation of their single-crystal X-ray diffraction data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to not only understand but also to engineer crystalline solids with desired properties. This process, known as crystal engineering, leverages an understanding of intermolecular forces to design new solids with specific physical and chemical characteristics.[3][4]

Part 1: Experimental Design: From Synthesis to Diffraction-Quality Crystals

The journey to a crystal structure begins long before the diffractometer. It starts with the chemical synthesis of the target salt and is followed by the often-challenging process of growing single crystals suitable for X-ray analysis. The quality of the final structure is entirely dependent on the quality of the crystal.

General Synthesis of Thiomorpholine-Aniline Salts

The formation of an organic salt is typically a straightforward acid-base reaction. In this case, thiomorpholine or a substituted aniline acts as the base, and a suitable acid is used to protonate the nitrogen, forming the corresponding ammonium cation.

Exemplary Protocol: Synthesis of an Anilinium Salt

This protocol describes a general method for the synthesis of anilinium salts, which can be adapted for thiomorpholine. The reaction involves the protonation of the amine by an acid.

Materials:

  • Aniline (or substituted aniline) (1.0 eq)

  • Appropriate Acid (e.g., HCl, H₂SO₄, organic carboxylic acid) (1.0 eq)

  • Solvent (e.g., Ethanol, Diethyl Ether)

Procedure:

  • Dissolve the aniline derivative in a minimal amount of the chosen solvent (e.g., ethanol).

  • Separately, prepare a solution of the acid in the same solvent.

  • Slowly add the acid solution to the aniline solution while stirring. The reaction is often exothermic.

  • If the salt precipitates immediately, it can be collected by filtration. If not, the salt can be precipitated by adding a less polar co-solvent (like diethyl ether) or by reducing the volume of the solvent via evaporation.[5]

  • The resulting solid salt is then washed with a cold, non-polar solvent to remove any unreacted starting materials and dried under vacuum.

Causality Note: The choice of acid and solvent is critical. The solvent must be able to dissolve the reactants but should ideally promote the crystallization of the product salt. For X-ray quality crystals, slow precipitation is key, which is why techniques like adding a co-solvent or slow evaporation are preferred over rapid crashing out of solution.

Strategies for Growing Single Crystals

Crystallization is often described as more of an art than a science.[6] The goal is to bring a solution of the salt to a state of slight supersaturation, allowing molecules to slowly and orderly assemble into a crystal lattice.[2]

Common Crystallization Techniques:

  • Slow Evaporation: The most common method. The salt is dissolved in a suitable solvent to near-saturation and the container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A small, concentrated drop of the sample solution is placed on a siliconized glass slide which is then inverted and sealed over a larger reservoir of a precipitant (a solvent in which the sample is less soluble). The vapor from the reservoir slowly diffuses into the drop, gradually inducing crystallization.

  • Cooling: A saturated solution of the salt is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer. The decrease in solubility at lower temperatures can lead to crystal growth.

  • Sublimation: For salts that are sufficiently volatile, heating under vacuum can cause them to sublime and then deposit as crystals on a cooler surface. This technique can be used to selectively grow either salt or co-crystal forms by varying temperature and pressure.[7]

Expert Insight: For organic salts, a mixture of solvents often yields the best results. A good solvent dissolves the compound, while a "precipitating" or "anti-solvent" is one in which the compound is poorly soluble. Layering the anti-solvent on top of a concentrated solution of the salt in the good solvent can create a slow diffusion gradient perfect for crystal growth at the interface.

Overall Experimental Workflow

The process from starting materials to a solved crystal structure is a multi-step workflow that requires careful planning and execution. Each step builds upon the previous one, and a failure at any stage can require starting over.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis Reactants Thiomorpholine/Aniline + Acid Synthesis Salt Formation Reaction Reactants->Synthesis Purification Purification of Salt (e.g., Recrystallization) Synthesis->Purification Screening Solvent & Method Screening Purification->Screening Growth Single Crystal Growth Screening->Growth Harvest Crystal Harvesting & Mounting Growth->Harvest Data X-ray Data Collection Harvest->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Validate Validation & Deposition (e.g., to CCDC) Refine->Validate

Caption: Workflow from synthesis to final crystallographic analysis.

Part 2: Comparative Analysis of Crystallographic Data

Once a suitable crystal is obtained, X-ray diffraction analysis provides a wealth of structural information. The primary interactions governing the crystal packing in thiomorpholine-aniline salts are hydrogen bonds, typically involving the ammonium (N⁺-H) group as a donor and various acceptors.

The Central Role of Hydrogen Bonding

In organic ammonium salts, the N⁺-H protons are potent hydrogen bond donors. They form strong, charge-assisted hydrogen bonds with suitable acceptors.[8] The geometry and connectivity of these hydrogen bonds create supramolecular synthons—structural motifs that dictate the overall crystal architecture.[9][10]

Common hydrogen bond acceptors in these systems include:

  • The counter-ion (e.g., Cl⁻, SO₄²⁻, or the carboxylate group RCOO⁻ of an organic acid).

  • The sulfur atom of the thiomorpholine ring.

  • Other functional groups on the aniline or the counter-ion (e.g., nitro groups, hydroxyl groups).

The crystal structures of anilinium salts with inorganic acids often feature layers of alternating anilinium cations and inorganic anions connected by a network of hydrogen bonds.[11] Similarly, in salts with carboxylates, the aminium protons are typically involved in N-H···O interactions with the carboxylate oxygen atoms.[9] These interactions can be simple two-center bonds or more complex three-center (bifurcated) bonds.[9][10]

Caption: Key hydrogen bond interaction in an organic salt.

Comparative Data Table

The Cambridge Crystallographic Data Centre (CCDC) serves as the world's repository for small-molecule crystal structures, and it is an invaluable resource for this type of comparative analysis.[12][13][14][15]

Parameter4-(4-Nitrophenyl)thiomorpholine[1]Anilinium Sulfate[11]2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone[16]
Formula C₁₀H₁₂N₂O₂S(C₆H₈N)₂SO₄C₇H₁₃NOS₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cC2Not specified
Key Interactions C-H···O weak hydrogen bonds, π-π stackingN-H···O hydrogen bondsC-H···O and C-H···S hydrogen bonds
Supramolecular Motif Centrosymmetric dimersHydrogen-bonded layers2D networks
CCDC Deposition No. Not provided in sourceNot provided in sourceNot provided in source

This table is illustrative, compiled from data on related structures to highlight typical crystallographic features. Direct comparison requires accessing the specific Crystallographic Information Files (CIFs) from a database like the CCDC.

Interpreting the Data: What to Look For

When comparing crystal structures, several key parameters provide insight into the quality of the data and the nature of the molecular packing:

  • Space Group and Crystal System: These describe the symmetry of the crystal lattice. The prevalence of certain space groups can indicate common packing motifs.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal.

  • R-factor (R₁): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor (typically < 0.05 or 5%) indicates a better fit.

  • Hydrogen Bond Geometry (Distance and Angle): The strength and nature of hydrogen bonds are inferred from their lengths and angles. For an N-H···O bond, typical distances are ~2.6-3.1 Å and angles are > 150°.

  • Torsion Angles: These describe the conformation of flexible parts of the molecule, such as the orientation of the aniline ring relative to the thiomorpholine ring.

Trustworthiness of Protocols: A self-validating protocol in crystallography involves cross-checking the geometric reasonableness of the final structure. Bond lengths and angles should fall within expected ranges for the given atom types. Furthermore, the Flack parameter is a critical value used to determine the absolute configuration of chiral molecules, with a value near zero indicating the correct assignment.[2]

Conclusion

The crystallographic analysis of thiomorpholine-aniline salts provides indispensable insights for researchers in drug development and materials science. The formation of these salts, governed by strong N-H···Acceptor hydrogen bonds, leads to diverse and predictable supramolecular architectures. By understanding the principles of synthesis, crystallization, and crystal engineering, scientists can rationally design multicomponent crystalline solids with tailored physicochemical properties.

This guide has outlined the key experimental and analytical considerations, from the initial salt synthesis to the detailed comparison of crystallographic data. The presented workflows and protocols serve as a robust starting point for researchers entering this field. The ultimate goal—the rational design of functional molecular solids—is achieved through a holistic understanding of the interplay between molecular structure and intermolecular interactions.[4]

References

  • Smith, G., Wermuth, U. D., & Healy, P. C. (2010). Crystal structures and hydrogen bonding in the anhydrous tryptaminium salts of the isomeric (2,4-dichlorophenoxy)acetic and (3,5-dichlorophenoxy)acetic acids. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 8), o417–o421. [Link]

  • Ashurov, J. M., et al. (2025). Hydrogen bonding in the crystal structure of the organic salt (R)-1-phenylethan-1-aminium (R)-5-(1,2-dithiolan-3-yl)pentanoate – a salt of the lipoic acid. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Smith, G., Wermuth, U. D., & Healy, P. C. (2010). Hydrogen-Bonding in the Anhydrous Morpholinium Salts of the Three Isomeric Monoaminobenzoic Acids. Journal of Chemical Crystallography. [Link]

  • Marchewka, M. K., et al. (2011). Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation. CrystEngComm, 13, 4131-4138. [Link]

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  • Wieczorek, M., et al. (2021). Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. RSC Advances, 11(28), 17055-17062. [Link]

  • Hamilton, T. D., et al. (2013). Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder. Proceedings of the National Academy of Sciences, 110(25), 10092–10096. [Link]

  • MacLean, E. J., et al. (2003). Ammonium cyanate shows N-H···N hydrogen bonding, not N-H···O. Journal of the American Chemical Society, 125(47), 14449–14451. [Link]

  • von Herz, E. (1944). Process of making ammonium salts of aromatic compounds. U.S.
  • Hranjec, M. (2015). How to successfully crystallize hygroscopic organic onium salts. ResearchGate. [Link]

  • Kim, S. J., et al. (2015). Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o98–o99. [Link]

  • Krayushkin, M. M., et al. (2018). New Aspects of Thiomorpholine Chemistry. Chemistry of Heterocyclic Compounds, 54, 1-15. [Link]

  • Walsh, R. D. B., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. [Link]

  • Zhang, Z., et al. (2021). Enantioselective synthesis of ammonium cations. Nature, 597(7877), 508–513. [Link]

  • Lavina, B., et al. (2010). CCDC 1501595: Experimental Crystal Structure Determination. University of Arizona. [Link]

  • Wikipedia contributors. (2026). Aniline. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2026). Aniline Blue, sodium salt. PubChem Compound Database. [Link]

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  • Fukuyo, M., et al. (1982). The structure of aniline at 252 K. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 38(2), 640-643. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • National Center for Biotechnology Information. (2026). Aniline. PubChem Compound Database. [Link]

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  • Patel, H., et al. (2014). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 450-452. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Handling of 3-(Thiomorpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Given its structure, 3-(Thiomorpholin-4-ylmethyl)aniline is anticipated to share hazards with aromatic amines and thiomorpholine derivatives. Aniline and its derivatives are known for their toxicity and potential for carcinogenicity.[1][2] Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[1][3] Furthermore, thiomorpholine derivatives have a wide range of biological activities.[4][5]

Anticipated Hazards:

  • Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or inhaled.[6]

  • Skin and Eye Damage: May cause serious eye damage and skin irritation.

  • Sensitization: Potential for skin sensitization.[3]

  • Long-Term Effects: Suspected of causing genetic defects and cancer.[3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]

  • Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects.[7]

  • Combustibility: The compound may be a combustible liquid.[6]

Hazard ClassificationAnticipated CategoryPrimary Route of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Ingestion, Skin Contact, Inhalation
Serious Eye Damage/IrritationCategory 1Eyes
Skin Corrosion/IrritationCategory 2Skin
Skin SensitizationCategory 1Skin
Germ Cell MutagenicityCategory 2Inhalation, Ingestion, Skin Contact
CarcinogenicityCategory 2Inhalation, Ingestion, Skin Contact
Specific Target Organ Toxicity (Repeated)Category 1Inhalation, Ingestion, Skin Contact
Aquatic Hazard (Acute & Chronic)Category 1Environmental Release

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense to minimize exposure.[8] The following PPE is mandatory when handling 3-(Thiomorpholin-4-ylmethyl)aniline:

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile, neoprene, or butyl rubber gloves are recommended.[9] Always inspect gloves for signs of degradation before use and double-gloving is advised for extended operations.[9]

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required.[10] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[9]

  • Body Protection: A flame-retardant lab coat should be worn and fully buttoned.[9] For procedures with a higher risk of splashing, a chemical-resistant apron is also necessary.[9]

  • Respiratory Protection: All handling of 3-(Thiomorpholin-4-ylmethyl)aniline must be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[1][9] In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[9]

  • Foot Protection: Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[9][10]

PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles & Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for maintaining a safe laboratory environment when working with this compound.[9]

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for your specific experiment.[9]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.[9]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[9]

2. Handling:

  • PPE: Don all required PPE before entering the designated handling area.[11]

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[12] Use a syringe or pipette for liquid transfers to minimize the risk of spills.[12]

  • Heating: Avoid heating the compound with an open flame.[9] Use a heating mantle, water bath, or oil bath with precise temperature control.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep containers tightly closed and protect from light and moisture.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, give oxygen.[1] Call a physician immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[6]

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[13]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

    • Do not allow the spill to enter drains or watercourses.[6][13]

Emergency Response Workflow

Emergency_Response cluster_actions Immediate Actions start Exposure Incident action1 Evacuate Area start->action1 action2 Remove Contaminated PPE start->action2 action3 Use Emergency Shower/Eyewash start->action3 medical Seek Immediate Medical Attention action3->medical report Report Incident to Supervisor medical->report

Caption: Workflow for responding to an exposure incident.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with 3-(Thiomorpholin-4-ylmethyl)aniline must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[9]

  • Waste Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible materials.[9]

  • Disposal: Dispose of all waste through your institution's hazardous waste management program. Never pour chemicals down the drain unless specifically permitted.[12]

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of California. Standard Operating Procedure: Aniline. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Journal of the American Chemical Society. Some Thiomorpholine Derivatives. Retrieved from [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]

  • Flowspace. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from [Link]

  • Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Aniline. Retrieved from [Link]

  • GOV.UK. (2022). Aniline - Incident management. Retrieved from [Link]

  • Loba Chemie. ANILINE AR. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.